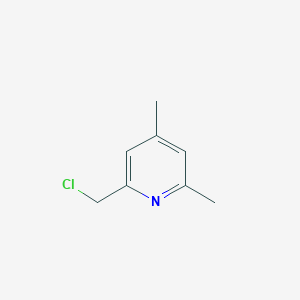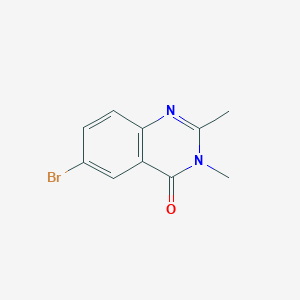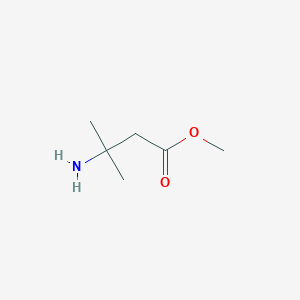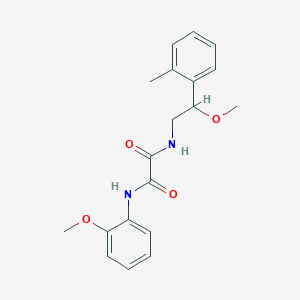
2-(Chloromethyl)-4,6-dimethylpyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Complex Formation and Characterization
- 2-(Chloromethyl)-4,6-dimethylpyridine has been used in the synthesis of various metal complexes. For instance, reactions with rhodium(III) complexes yielded novel dinuclear rhodium(III) complexes, characterized by NMR spectroscopy and mass spectrometry (Shinkawa et al., 1995).
Synthesis Improvement
- Improvements have been made in the synthesis of derivatives like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a POCl3/CH2Cl2/Et3N system, demonstrating efficiency in chlorinating reagents and mild reaction conditions (Liang, 2007).
Structural and Vibrational Studies
- Density Functional Theory (DFT) calculations have been employed to study the structural and vibrational properties of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile compounds, revealing insights into their behavior in gas and aqueous solution phases (Márquez et al., 2015).
Microwave-Induced Synthesis
- Research has explored using microwave irradiation for synthesizing derivatives like pyridine 2, 6-dicarboxylic acid from 2,6-dimethylpyridine, showing the effectiveness of microwave technology in chemical synthesis (Zhang et al., 2010).
Reactions and Biological Activity
- The compound has been involved in the synthesis of various derivatives with potential biological activity, such as pyrazolo, isoxazolo, and pyridoquinazoline derivatives (Yassin, 2009).
Non-Classical Supramolecular Interactions
- Studies have demonstrated its role in forming non-classical supramolecular interactions, contributing to understanding complex molecular interactions in compounds (Haddad et al., 2006).
Ion Mobility Spectrometry
- 2,6-Dimethylpyridine derivatives have been used in ion mobility spectrometry, offering insights into ion mobility spectra and chemical standards (Eiceman et al., 2003).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEFLSRYAXMVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2467170.png)



![2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2467174.png)
![[2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate](/img/structure/B2467175.png)

![3-(4-Methoxyphenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2467181.png)



![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)
![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)